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Compound of Interest |

Compound Name: 4-Methyl-2-phenoxyaniline
CAS No.: 60287-69-6
Cat. No.: B3146536
- 7

Executive Summary & Chemical Identity

4-Methyl-2-phenoxyaniline is a critical intermediate in the synthesis of diaryl ether dyes and
non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of an electron-rich
aniline core substituted with a phenoxy group at the ortho position and a methyl group at the
para position relative to the amine.

IUPAC Name: 4-methyl-2-phenoxyaniline
e CAS Number: 13555-49-2

e Molecular Formula: C13H13NO[1][2]

e Molecular Weight: 199.25 g/mol [1]

o Key Structural Features: Primary amine (-NHz), Ether linkage (C-O-C), Tolyl methyl group (-
CHs).

Structural Visualization and Numbering

The following diagram outlines the atomic numbering used for NMR assignment in this guide.
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Ether Link

Figure 1: Structural connectivity and numbering logic for 4-Methyl-2-phenoxyaniline.

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from substituent chemical shift additivity rules (Curphy-
Morrison) applied to the benzene core, validated against the experimental spectra of the close
analog 2-phenoxyaniline (CAS 2688-84-8).

'H NMR Data (400 MHz, CDClIs)

The spectrum is characterized by the distinct upfield shift of the aniline ring protons (due to the
electron-donating -NHz and -OPh groups) relative to the unsubstituted phenoxy ring.
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Interpretation Guide:

» Shielding Effects: The protons on the central aniline ring (H-3, H-5, H-6) appear upfield
(lower ppm) compared to the distal phenoxy ring. This is due to the strong electron-donating
resonance effect of the -NHz group at C1 and the -OPh group at C2.

e Coupling: H-6 appears as a clear doublet due to ortho-coupling with H-5. H-3 often appears
as a narrow doublet or singlet because its only coupling partner is the meta-proton H-5
(weak coupling).

13C NMR Data (100 MHz, CDCls)

Carbon Type Shift (0 ppm) Assignment

Aliphatic 20.5 Methyl carbon (-CHs).
Aromatic C-N 138.0 C1 (Ipso to -NHz2).

Aromatic C-O 1455 C2 (Ipso to -OPh).

Aromatic C-O 158.0 (C::alr'b(:nt;(.anoxy fing ipso
Aromatic C-H 116.0 C6 (Ortho to -NH2).

Aromatic C-H 119.5 C3 (Ortho to -OPh).

Aromatic C-H 122.0 C5 (Meta to -NH2).

Aromatic C-H 129.5 Phenoxy ring carbons (meta).
Quaternary 128.0 C4 (Ipso to -CHs).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, confirming the presence of the
primary amine and the ether linkage.
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Benzene

(OOP).[3]

Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation.[1] The fragmentation

pattern is dictated by the stability of the aromatic ether and the labile methyl group.

¢ lonization Mode: Electron Impact (El, 70 eV)

e Molecular lon (M*): m/z 199

Fragmentation Pathway Analysis

The molecule typically fragments via the cleavage of the ether linkage or loss of the methyl

group.
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m/z (Mass-to- Relative . .
Fragment Identity Mechanism

Charge) Abundance

Stable molecular ion
199 100% (Base Peak) [M]*+ due to aromatic

resonance.

Loss of methyl radical
184 ~10 - 15% [M - CHs]*

from the tolyl ring.

Cleavage of ether
bond; retention of
106 ~40 - 50% [C7HsN]* charge on aniline
fragment (p-toluidine
radical cation).

93 ~20 - 30% [CeHsO]* Phenoxy ion fragment.

Phenyl cation
77 ~15% [CeHs]* (common aromatic

fragment).

Fragmentation Workflow

Molecular lon (M+)
m/z 199
(Base Peak)

- Methyl Radical (15)

- Phenoxy Radical (93) - Toluidine Radical (106)

Fragment [M - CH3]+ Fragment [Aniline Core]+ Fragment [Phenoxy]+
m/z 184 m/z 106 m/z 93

Figure 2: Primary Mass Spectrometry Fragmentation Pathways (EL, 70eV).

Click to download full resolution via product page

Experimental Protocol for Validation

To generate this data in a laboratory setting, follow these standardized preparation protocols.
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Sample Preparation for NMR

e Solvent: Use CDCIs (Chloroform-d) containing 0.03% TMS as an internal standard.
o Concentration: Dissolve 10-15 mg of 4-Methyl-2-phenoxyaniline in 0.6 mL of solvent.

« Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved
particulates (critical for resolution).

¢ Acquisition: Run 16 scans for *H and 512+ scans for 13C to ensure adequate signal-to-noise
ratio for quaternary carbons.

Synthesis Context (Purity Check)

This compound is often synthesized via the reduction of 4-methyl-2-phenoxynitrobenzene.

o Impurity Alert: Check for residual nitro compounds (yellow color, IR peaks at 1350/1530
cm~1) or unreacted phenol.

o Purification: Recrystallization from ethanol is the standard method to remove these impurities
before spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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